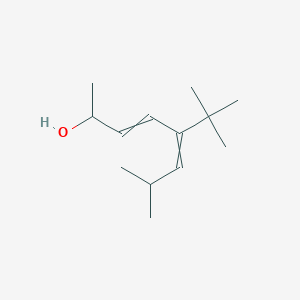
C25H17ClF3N3O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H17ClF3N3O5 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including aromatic rings, halogens, and nitrogen-containing moieties. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H17ClF3N3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of halogens: Halogenation reactions, such as chlorination and fluorination, are used to introduce chlorine and fluorine atoms into the molecule.
Formation of nitrogen-containing groups: Amination reactions are employed to introduce nitrogen atoms into the structure.
Final assembly: The final step involves coupling reactions to assemble the complete molecule.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer.
Catalysts: Catalysts are used to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C25H17ClF3N3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
C25H17ClF3N3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C25H17ClF3N3O5 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
C25H17ClF3N3O5: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C24H16ClF3N3O4: A compound with one less oxygen atom.
C25H18ClF3N3O5: A compound with one additional hydrogen atom.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H17ClF3N3O5 |
|---|---|
Peso molecular |
531.9 g/mol |
Nombre IUPAC |
[4-[(2S,6R,7S)-4-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C25H17ClF3N3O5/c1-12(33)37-15-7-4-13(5-8-15)22(34)21-20-19(18-3-2-10-30-32(18)21)23(35)31(24(20)36)14-6-9-17(26)16(11-14)25(27,28)29/h2-11,18-21H,1H3/t18?,19-,20-,21+/m1/s1 |
Clave InChI |
CTQDMRGLXMDJFY-VKEMMKHGSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


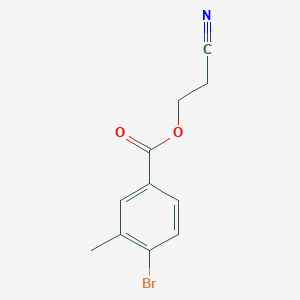

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
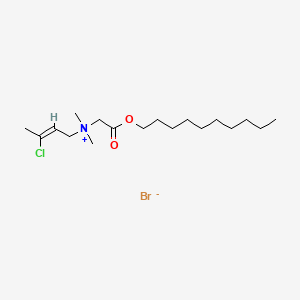
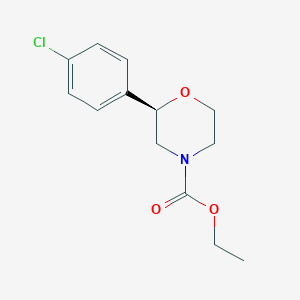
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
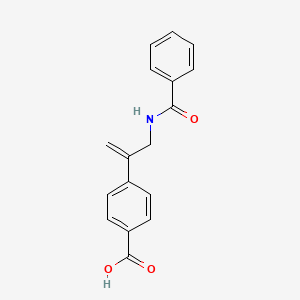
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)


![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)
